molecular formula C11H10N2O3 B2789224 2,3-Dimethoxyquinoxaline-5-carbaldehyde CAS No. 188699-41-4

2,3-Dimethoxyquinoxaline-5-carbaldehyde

Cat. No.: B2789224
CAS No.: 188699-41-4
M. Wt: 218.212
InChI Key: LXRBCVZPYMPIJF-UHFFFAOYSA-N
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Description

2,3-Dimethoxyquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyquinoxaline-5-carbaldehyde typically involves the reaction of 2,3-diaminobenzene with glyoxal in the presence of methanol. The reaction proceeds through a condensation mechanism, forming the quinoxaline ring structure. The reaction conditions often include refluxing the mixture in methanol for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,3-Dimethoxyquinoxaline-5-carboxylic acid.

    Reduction: 2,3-Dimethoxyquinoxaline-5-methanol.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethoxyquinoxaline-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving quinoxaline derivatives.

    Medicine: Quinoxaline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoxaline ring structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar bicyclic structure but without the methoxy and aldehyde groups.

    2,3-Dimethylquinoxaline: Similar structure with methyl groups instead of methoxy groups.

    2,3-Dihydroxyquinoxaline: Similar structure with hydroxyl groups instead of methoxy groups.

Uniqueness: 2,3-Dimethoxyquinoxaline-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2,3-dimethoxyquinoxaline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-10-11(16-2)13-9-7(6-14)4-3-5-8(9)12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBCVZPYMPIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

17 ml (188 mmol) of 2-nitropropane are added to a solution of 3.7 g (163 mmol) of sodium in 700 ml of methanol. After 5 minutes' stirring, 35.5 g (125.4 mmol) of solid 2,3-dimethoxy-5-bromomethyl-quinoxaline are added. The mixture is heated at reflux for 1 hour, a homogeneous solution being formed. After cooling, the solution is concentrated under reduced pressure. The residue is taken up in ethyl acetate and 1 N HCl, the phases are separated and the organic phase is washed with water and brine, dried over sodium sulfate and concentrated. The title compound is isolated in the form of white crystals by crystallization from ethyl acetate.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

17 ml (188 mmol) of 2-nitropropane are added to a solution of 3.7 g (163 mmol) of sodium in 700 ml of methanol. After stirring for 5 minutes, 35.5 g (125.4 mmol) of solid 5-bromomethyl-2,3-dimethoxyquinoxaline are added. The mixture is heated to reflux for 1 hour, a homogeneous solution resulting. After cooling, the solution is concentrated under reduced pressure. The residue is taken up in ethyl acetate and 1N hydrochloric acid, the phases are separated and the organic phase is washed with water and brine, dried over sodium sulfate and concentrated. The title compound is isolated in the form of white crystals by crystallization from ethyl acetate. M.p. 137-140°; TLC (ethyl acetate/hexane 1:3): Rf =0.45.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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